N~2~,N~4~-bis(4-methoxyphenyl)-N~6~-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4,6-triamine
Description
This compound is a symmetrically substituted 1,3,5-triazine derivative featuring two para-methoxyphenyl groups at the N² and N⁴ positions and a 2-morpholin-4-ylethyl group at the N⁶ position. Such structural attributes make it a candidate for applications in medicinal chemistry (e.g., CNS targeting) and materials science (e.g., organic electronics) .
Properties
Molecular Formula |
C23H29N7O3 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-N,4-N-bis(4-methoxyphenyl)-6-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H29N7O3/c1-31-19-7-3-17(4-8-19)25-22-27-21(24-11-12-30-13-15-33-16-14-30)28-23(29-22)26-18-5-9-20(32-2)10-6-18/h3-10H,11-16H2,1-2H3,(H3,24,25,26,27,28,29) |
InChI Key |
IIJJBBDVJOWKDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCN3CCOCC3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
First Substitution: N²-(4-methoxyphenyl)-2-chloro-1,3,5-triazine-4,6-dichloride
Reagents :
- Cyanuric chloride (1 equiv, 1.84 g, 10 mmol)
- 4-methoxyaniline (2.2 equiv, 2.46 g, 22 mmol)
- Solvent: anhydrous THF (50 mL)
- Base: NaHCO₃ (3 equiv, 2.52 g, 30 mmol)
Procedure :
- Dissolve cyanuric chloride in THF at 0–5°C under N₂.
- Add 4-methoxyaniline dropwise over 30 min.
- Stir for 4 h at 0–5°C, then warm to 25°C for 12 h.
- Filter precipitated NaHCO₃, concentrate under vacuum.
- Recrystallize from ethanol/water (4:1) to yield white crystals (Yield: 82%).
Key Parameters :
- Temperature control critical to prevent di-/tri-substitution.
- Excess amine ensures mono-substitution.
Second Substitution: N²,N⁴-bis(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine-6-chloride
Reagents :
- Mono-substituted triazine (1 equiv, 3.12 g, 10 mmol)
- 4-methoxyaniline (1.1 equiv, 1.23 g, 11 mmol)
- Solvent: acetonitrile (40 mL)
- Catalyst: ZnCl₂ (0.1 equiv, 0.14 g, 1 mmol)
Procedure :
- Reactants combined at 50°C under N₂ for 8 h.
- Quench with ice-water, extract with DCM (3 × 30 mL).
- Dry over MgSO₄, concentrate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
- Isolate as pale-yellow solid (Yield: 75%).
Optimization Insight :
- ZnCl₂ enhances reaction rate by coordinating to triazine nitrogen.
- Higher temperature required due to reduced chloride reactivity.
Third Substitution: N⁶-(2-morpholin-4-ylethyl) Functionalization
Reagents :
- Di-substituted triazine (1 equiv, 4.56 g, 10 mmol)
- 2-morpholin-4-ylethylamine (1.5 equiv, 1.95 g, 15 mmol)
- Solvent: 1,4-dioxane (50 mL)
- Base: Et₃N (3 equiv, 3.03 g, 30 mmol)
Procedure :
- Reflux at 100°C for 24 h under N₂.
- Cool, filter precipitates, concentrate.
- Wash with cold methanol to remove excess amine.
- Recrystallize from toluene to afford off-white powder (Yield: 68%).
Challenges :
- Morpholinylethylamine’s lower nucleophilicity necessitates prolonged heating.
- Steric hindrance at position 6 reduces reaction efficiency.
Reaction Monitoring & Characterization
Analytical Techniques
Industrial Scalability Considerations
Continuous Flow Synthesis
Adopting flow chemistry improves reproducibility for large-scale batches:
- Reactor Type : Microfluidic tubular reactor (PTFE, 2 mm ID)
- Residence Time :
- Step 1: 15 min at 5°C
- Step 2: 45 min at 50°C
- Step 3: 120 min at 100°C
- Throughput : 2.5 kg/day at pilot scale.
Solvent Recycling
- THF and acetonitrile recovered via fractional distillation (≥95% recovery).
- Reduces production costs by 40% compared to batch processes.
Troubleshooting Common Issues
| Problem | Cause | Solution |
|---|---|---|
| Low Step 3 Yield | Incomplete substitution | Use amine excess (2.0 equiv), add KI (0.2 equiv) as catalyst |
| Colored Impurities | Oxidative degradation | Purge system with N₂, add BHT (0.01% w/w) as antioxidant |
| Emulsion Formation | During DCM extraction | Add NaCl (sat. aq.) to improve phase separation |
Alternative Synthetic Pathways
One-Pot Trimerization
A less common approach involves trimerizing 4-methoxybenzoguanamine with morpholinylethylamine:
- Reactants :
- 4-methoxybenzoguanamine (3 equiv)
- 2-morpholin-4-ylethylamine (1 equiv)
- Triflic acid (5 equiv, catalyst)
- Conditions : 140°C, 48 h, solvent-free.
- Outcome : Lower yield (42%) but fewer purification steps.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~-bis(4-methoxyphenyl)-N~6~-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new functionalized triazine compounds.
Scientific Research Applications
N2,N4-bis(4-methoxyphenyl)-N6-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4,6-triamine, also known as compound Y020-5439, is a screening compound available from ChemDiv .
Compound Identification
- ChemDiv Compound ID: Y020-5439
- Molecular Formula:
- Molecular Weight: 451.53
- IUPAC Name: N2N4-bis(4-methoxyphenyl)-N6-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4,6-triamine
- SMILES: COc(cc1)ccc1Nc1nc(NCCN2CCOCC2)nc(Nc(cc2)ccc2OC)n1
- InChI: InChI=1S/C23H29N7O3/c1-31-19-7-3-17(4-8-19)25-22-27-21(24-11-12-30-13-15-33-16-14-30)28-23(29-22)26-18-5-9-20(32-2)10-6-18/h3-10H,11-16H2,1-2H3,(H3,24,25,26,27,28,29)/
Physicochemical Properties
- Hydrogen Bond Acceptors Count: 7.00
- Hydrogen Bond Donors Count: 3.00
- Rotatable Bond Count: 10.00
- Number of Nitrogen and Oxygen Atoms: 10
- Partition Coefficient (logP): 4.442
- Distribution Coefficient (logD): 4.353
- Water Solubility (LogSw): -4.16
- Polar Surface Area: 88.387
- Acid Dissociation Constant (pKa): 17.95
- Base Dissociation Constant (pKb): 6.76
- Number of Chiral Centers: 0.00
Applications in Drug Discovery
The compound is included in several screening libraries :
- Antiparasite Library (23996 compounds)
- Human Receptors Annotated Library (5376 compounds)
- Aurora A-B Kinases Targeted Library (9426 compounds)
- ChemoGenomic Annotated Library for Phenotypic Screening (89798 compounds)
- Included in 1.7M Stock Database
Potential Therapeutic Areas
This compound may be relevant in research related to :
- Infections
- Immune system
- Animal health
- Cancer
- Digestive system
- Male health
- Female health
- Hemic and lymphatic systems
- Agrochemicals
- Kinases
Mechanism of Action
The mechanism by which N2,N~4~-bis(4-methoxyphenyl)-N~6~-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Group Impact
N²,N⁴,N⁶-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT)
- Substituents : Three 4-methoxyphenyl groups.
- Key Differences : Higher steric hindrance and molecular weight (~525 g/mol) compared to the target compound (~470 g/mol). Reduced solubility in polar solvents due to the absence of a flexible morpholine group.
- Applications : Demonstrated antimicrobial activity in studies, likely due to planar aromatic stacking interactions .
N,N’-Diethyl-N''-(4-methoxybenzyl)-[1,3,5]triazine-2,4,6-triamine (Compound 3e)
- Substituents : Diethyl and 4-methoxybenzyl groups.
- Key Differences: The 4-methoxybenzyl group introduces a methylene spacer, reducing conjugation with the triazine core.
- Applications : Antimicrobial activity reported, though less potent than TMAT .
4-(4-Methoxyphenyl)-6-morpholino-N-(3-nitrophenyl)-1,3,5-triazine-2-amine
- Substituents: 4-Methoxyphenyl, morpholino, and 3-nitrophenyl groups.
- Key Differences: The nitro group creates strong electron-withdrawing effects, altering electronic properties and reactivity.
Biological Activity
N~2~,N~4~-bis(4-methoxyphenyl)-N~6~-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4,6-triamine (commonly referred to as compound 1) is a synthetic derivative of triazine that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound 1 has the molecular formula C23H29N7O3 and a molecular weight of 441.52 g/mol. Its structure is characterized by a triazine core substituted with methoxyphenyl and morpholine groups, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N7O3 |
| Molecular Weight | 441.52 g/mol |
| LogP | 2.3 |
| Solubility in Water | Poor |
Anticancer Activity
Recent studies have demonstrated that compound 1 exhibits significant anticancer properties. In vitro assays using various cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation. For instance, in human colon cancer cell lines (HCT116), compound 1 was found to reduce cell viability significantly at concentrations ranging from 10 to 50 µM over 48 hours of exposure.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of compound 1 against several cancer cell lines. The results indicated an IC50 value of approximately 25 µM for HCT116 cells, suggesting a moderate level of potency compared to standard chemotherapeutic agents .
Anti-inflammatory Effects
Compound 1 has also been investigated for its anti-inflammatory properties. In assays measuring the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), it demonstrated competitive inhibition with IC50 values comparable to those of established anti-inflammatory drugs.
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| Compound 1 | 30.5 | 25.7 |
| Diclofenac | 6.74 | 1.10 |
The structural modifications in compound 1 appear to enhance its binding affinity to COX enzymes, which is crucial for its anti-inflammatory activity .
The mechanism through which compound 1 exerts its biological effects is believed to involve multiple pathways:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Inhibition of Pro-inflammatory Cytokines: Reduction in levels of TNF-alpha and IL-6 in treated macrophages.
- ROS Modulation: Alteration in reactive oxygen species levels, contributing to oxidative stress management .
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be attributed to specific structural features:
- Methoxy Substituents: Enhance lipophilicity and improve cellular uptake.
- Morpholine Group: Provides flexibility and may facilitate interactions with biological targets.
- Triazine Core: Essential for the anticancer activity due to its ability to chelate metal ions and interact with DNA.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this triazine derivative, and how can reaction conditions be optimized for yield improvement?
- Methodology : The synthesis typically involves stepwise nucleophilic substitution on the triazine core. Initial steps may involve substituting chlorine atoms with 4-methoxyphenyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The morpholinylethyl group can be introduced via alkylation or Mitsunobu reactions. Optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control to avoid side reactions, and catalytic agents like phase-transfer catalysts. Purification via column chromatography or recrystallization ensures product integrity .
Q. What spectroscopic techniques are most effective for characterizing structural features like the morpholinylethyl substituent?
- Methodology : Use a combination of ¹H/¹³C NMR to identify methoxyphenyl protons (δ 3.7–3.9 ppm for OCH₃) and morpholine ring protons (δ 2.4–3.6 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR verifies amine and ether linkages. X-ray crystallography may resolve steric effects from bulky substituents .
Q. How does the compound’s solubility profile influence its applicability in biological assays?
- Methodology : Assess solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry. Low aqueous solubility may necessitate formulation with cyclodextrins or liposomes. Parallel artificial membrane permeability assays (PAMPA) predict cell membrane penetration .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodology : Cross-validate assays using standardized protocols (e.g., MTT vs. ATP-based viability tests). Control variables like cell passage number, serum concentration, and incubation time. Employ orthogonal techniques (e.g., flow cytometry for apoptosis) to confirm mechanisms. Meta-analyses of published datasets can identify outliers or assay-specific biases .
Q. How do electronic effects of the 4-methoxyphenyl and morpholinylethyl groups influence the triazine core’s reactivity?
- Methodology : Density Functional Theory (DFT) calculations predict charge distribution and frontier molecular orbitals. Compare Hammett substituent constants (σ) for methoxy (-OCH₃, σ = -0.27) to assess electron-donating effects. Electrochemical studies (cyclic voltammetry) reveal redox behavior, critical for understanding stability under physiological conditions .
Q. Can computational tools predict regioselectivity in further functionalization of the triazine scaffold?
- Methodology : Reaction path simulations (e.g., using Gaussian or ORCA) model transition states to identify kinetically favored substitution sites. Machine learning models trained on similar triazines (e.g., hexamethylmelamine derivatives) predict steric and electronic barriers. Experimental validation via competitive reactions with isotopic labeling confirms computational predictions .
Q. What in silico approaches are suitable for optimizing this compound’s pharmacokinetic properties?
- Methodology : Molecular docking (AutoDock Vina) screens interactions with targets like kinases or DNA repair enzymes. ADMET predictors (e.g., SwissADME) estimate logP, CYP450 metabolism, and blood-brain barrier penetration. Free-energy perturbation (FEP) simulations guide structural modifications to enhance bioavailability .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
